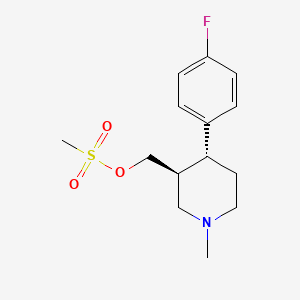

Paroxol Methanesulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

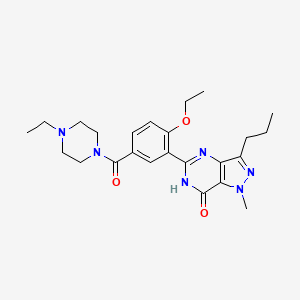

Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine, a selective serotonin reuptake inhibitor . It has a molecular weight of 301.38 and a formula of C14H20FNO3S .

Synthesis Analysis

Paroxol Methanesulfonate is used in the synthesis of Paroxetine . The synthesis process involves various chemical reactions, and the success rate can be influenced by multiple factors .Molecular Structure Analysis

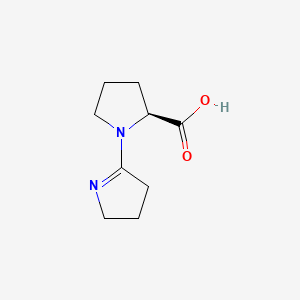

Paroxol Methanesulfonate has a complex molecular structure. It contains a total of 41 bonds, including 21 non-H bonds, 8 multiple bonds, 4 rotatable bonds, 2 double bonds, 6 aromatic bonds, 2 six-membered rings, 1 tertiary amine (aliphatic), and 1 sulfonate (thio-/dithio-) .Chemical Reactions Analysis

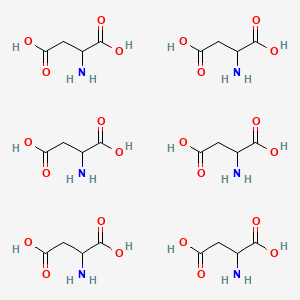

Methanesulfonic Acid (MSA), a component of Paroxol Methanesulfonate, is a very strong acid that is stable against chemical oxidation and reduction . It does not tend to hydrolyze in water .科学的研究の応用

Proteomics Research

Paroxol Methanesulfonate is used in proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound can be used to study protein interactions, identify proteins, and investigate the structure and function of proteins in a complex mixture.

Neurology Research

This compound is also used in neurology research . It can be used to study various neurological conditions and understand the underlying mechanisms of these diseases. This includes research into conditions such as Alzheimer’s, Parkinson’s, and Schizophrenia .

Pain and Inflammation Research

Paroxol Methanesulfonate is used in research related to pain and inflammation . It can be used to study the mechanisms of pain and inflammation, and to develop potential treatments for conditions associated with these symptoms.

Drug Development

Paroxol Methanesulfonate is used in drug development. Its unique properties make it ideal for various applications, including the development of new drugs.

Organic Synthesis

This compound is used in organic synthesis. Organic synthesis is a method of preparation of organic compounds. It is used for the construction of new organic molecules.

Catalysis

Paroxol Methanesulfonate is used in catalysis. A catalyst is a substance that increases the rate of a chemical reaction without itself undergoing any permanent chemical change.

Precursor in Paroxetine Synthesis

The primary scientific interest in Paroxol Methanesulfonate lies in its role as a precursor in paroxetine synthesis. The specific chemical reaction involves methylation of the hydroxyl group (OH) in Paroxol Methanesulfonate, converting it to the methoxy group (OCH3) found in paroxetine.

Analytical Standards

Paroxol Methanesulfonate is used as an analytical standard . Analytical standards are substances prepared for use in chemical analysis. They are used to ensure the accuracy and reliability of the results of analytical procedures .

Safety and Hazards

作用機序

Target of Action

Paroxol Methanesulfonate is an intermediate in the synthesis of Paroxetine , a selective serotonin reuptake inhibitor (SSRI). SSRIs are a class of drugs that are typically used as antidepressants in the treatment of major depressive disorder and anxiety disorders.

Mode of Action

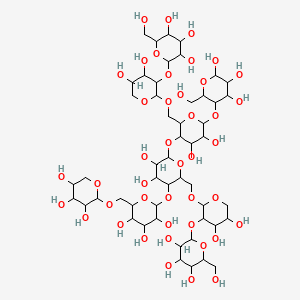

The methane sulfonate esters of dihydric and polyhydric alcohols, such as Paroxol Methanesulfonate, are biological alkylating agents . Their alkyl-oxygen bonds undergo fission and react within the intracellular milieu . The structure of the alkyl group of these esters may vary around the carbon atom adjacent to the oxygen atom where fission is likely to occur . This means that the alkyl group will tend to favor entry into the confines of a sterically favorable nucleophilic site .

Pharmacokinetics

Methanesulfonate esters are generally known to have good solubility and stability, which can contribute to their bioavailability

Result of Action

The result of Paroxol Methanesulfonate’s action is the production of Paroxetine , an SSRI. SSRIs work by increasing the amount of serotonin, a neurotransmitter, in the brain. This can help to improve mood and reduce feelings of anxiety.

Action Environment

The action of Paroxol Methanesulfonate can be influenced by various environmental factors. For instance, the pH, temperature, and presence of other substances can affect its stability and reactivity

特性

IUPAC Name |

[(3S,4R)-4-(4-fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20FNO3S/c1-16-8-7-14(11-3-5-13(15)6-4-11)12(9-16)10-19-20(2,17)18/h3-6,12,14H,7-10H2,1-2H3/t12-,14-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAEFSUMMZPPOJC-JSGCOSHPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C(C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@H]([C@@H](C1)COS(=O)(=O)C)C2=CC=C(C=C2)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20FNO3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70727792 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

301.38 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

608521-21-7 |

Source

|

| Record name | [(3S,4R)-4-(4-Fluorophenyl)-1-methylpiperidin-3-yl]methyl methanesulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70727792 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Imidazo[1,2-A]pyrido[2,3-E]pyrazin-4(5H)-one](/img/structure/B589535.png)

![5-Amino-2-[(3-hydroxypropyl)amino]benzoic acid](/img/structure/B589537.png)